D1 Receptor Potency (cAMP Assay): (±)-SKF‑83566 Equals or Slightly Outperforms SCH 23390 in Human Astrocytoma Cells
A direct, head‑to‑head comparison in intact human D384 astrocytoma cells, which endogenously express D1 receptors, showed that (±)-SKF‑83566 inhibited dopamine‑stimulated cAMP formation with a Ki of 0.8 nM, versus a Ki of 1.2 nM for SCH 23390. Both compounds were >5,000‑fold more potent than the D2‑selective antagonist domperidone (Ki = 6.7 μM) [1]. This advantage, while modest, is further amplified by the compound’s concurrent DAT and AC2 activities (see evidence items 2 and 3).
| Evidence Dimension | Inhibitory potency (Ki) of dopamine‑induced cAMP accumulation in human D384 astrocytoma cells |
|---|---|
| Target Compound Data | Ki = 0.8 nM for (±)-SKF‑83566 |
| Comparator Or Baseline | SCH 23390: Ki = 1.2 nM; Domperidone: Ki = 6.7 μM |
| Quantified Difference | SKF‑83566 is 1.5‑fold more potent than SCH 23390 and >8,000‑fold more potent than the D2 reference antagonist |
| Conditions | Intact D384 human astrocytoma cells; cAMP accumulation measured by [³H]‑adenine pre‑labelling |
Why This Matters
For neuroscientists requiring maximal D1 receptor occupancy at minimal doses, (±)‑SKF‑83566 provides a slightly wider safety margin than SCH 23390 in this cAMP‑linked functional readout.
- [1] Balmforth AJ, Yasunari K, Vaughan PF, Ball SG. Characterization of dopamine and beta‑adrenergic receptors linked to cyclic AMP formation in intact cells of the clone D384 derived from a human astrocytoma. J Neurochem. 1988;51(5):1510‑1515. View Source
